molecular formula C11H7BrClIS B8559890 2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene

2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene

Cat. No. B8559890
M. Wt: 413.50 g/mol
InChI Key: RRKCHDWHVNOIIH-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

5-Bromo-2-iodobenzoic acid (see Jorg Frahn, A.-Dieter Schluter Synthesis 1997, 1301-1304) and 2-chlorothiophene were treated in a manner similar to Reference Example 5 to give 5-bromo-1-(5-chloro-2-thienylmethyl)-2-iodobenzene as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7](O)=O.[Cl:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH2:7][C:15]2[S:14][C:13]([Cl:12])=[CH:17][CH:16]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC=1SC(=CC1)Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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